molecular formula C10H14N2O2 B13544665 1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid

1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13544665
M. Wt: 194.23 g/mol
InChI Key: UUOCMAPDDCPMCK-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its unique structure, which includes a pyrazole ring fused with a cyclopentane carboxylic acid group. The molecular formula is C10H14N2O2, and it has a molecular weight of 194.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux with a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.

    1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Contains a trifluoromethyl group, which imparts different chemical properties.

    1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid group, used in Suzuki coupling reactions

Uniqueness

1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid is unique due to its combination of a pyrazole ring with a cyclopentane carboxylic acid group. This structure provides a balance of rigidity and flexibility, making it suitable for various chemical modifications and applications. Its ability to undergo diverse chemical reactions and its potential in drug development highlight its significance in scientific research .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-12-7-4-8(11-12)10(9(13)14)5-2-3-6-10/h4,7H,2-3,5-6H2,1H3,(H,13,14)

InChI Key

UUOCMAPDDCPMCK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2(CCCC2)C(=O)O

Origin of Product

United States

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